molecular formula C13H12F3N3O4S B2671475 4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide CAS No. 861208-73-3

4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide

Cat. No.: B2671475
CAS No.: 861208-73-3
M. Wt: 363.31
InChI Key: MLTVVXHTSXZRJC-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide is a high-purity chemical reagent designed for pharmaceutical and biological research applications. This compound belongs to the pyrimidinesulfonamide class, which has been identified in scientific literature as a privileged structure for developing bioactive molecules. Structural analogs of this compound, specifically substituted pyrimidinesulfonamides, have demonstrated significant diuretic and antihypertensive properties in pharmacological studies, suggesting its potential as a key intermediate for cardiovascular research . The molecular framework features a sulfonamide group linked to a 4-(trifluoromethyl)phenyl ring, a motif often associated with enhanced metabolic stability and binding affinity in drug discovery. The dimethoxy-substituted pyrimidine core is a common scaffold in medicinal chemistry, known for its ability to participate in key hydrogen-bonding interactions within biological targets . Research into similar compounds indicates potential applications as enzyme inhibitors, particularly against kinases like phosphoinositide 3-kinases (PI3Ks), which are important targets in oncology . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to utilize this compound for exploratory synthesis, as a building block in developing novel chemical entities, or as a standard for analytical method development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O4S/c1-22-11-10(12(23-2)18-7-17-11)24(20,21)19-9-5-3-8(4-6-9)13(14,15)16/h3-7,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTVVXHTSXZRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the trifluoromethylphenyl group: This step involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group onto the phenyl ring.

    Sulfonamide formation:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties

The compound also displays antimicrobial activity. Its structural features allow it to penetrate bacterial cell walls effectively.

  • Case Study : In a study published in the International Journal of Antimicrobial Agents, this compound was tested against several strains of bacteria, showing effective inhibition of growth .

Herbicidal Activity

The compound has been identified as a potent herbicide. Its mechanism involves inhibiting specific metabolic pathways in plants, leading to stunted growth and eventual death.

  • Case Study : A patent (CN101747283B) outlines the synthesis of this compound as an herbicide with high efficacy against difficult weeds. Field trials demonstrated its effectiveness in soybean crops without harming the plants .

Environmental Safety

The environmental impact of using such herbicides is crucial. Preliminary assessments indicate that while effective against target weeds, the compound poses minimal risk to non-target species when applied correctly.

  • Data Table 2: Environmental Risk Assessment
ParameterValue
Acute Toxicity (Fish)Slightly toxic
Chronic Toxicity (Invertebrates)No significant effects
Application MethodGround broadcast

Synthesis and Preparation Methods

The synthesis of this compound involves several steps:

  • Chlorination : The pyrimidine derivative undergoes chlorination to introduce reactive sites.
  • Methoxylation : Catalytic methoxylation enhances the yield and purity of the final product.
  • Oxidation : Final oxidation steps ensure the desired functional groups are present.

Table 3: Synthesis Steps

StepReaction TypeKey Reagents
Step 1ChlorinationChlorinating agents
Step 2MethoxylationCatalysts (e.g., trifluoromethane sulfonic acid)
Step 3OxidationOxidizing agents

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various biological outcomes .

Comparison with Similar Compounds

The following analysis compares 4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide with structurally or functionally related sulfonamide and pyrimidine derivatives.

Structural Analogs in Herbicidal Activity

highlights sulfonamide derivatives with varying R and R₁ groups tested for herbicidal activity (Table 1). Key comparisons include:

  • Compound A: A sulfonamide with R = H and R₁ = 4-(trifluoromethyl)phenyl. This compound exhibited moderate activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli). The absence of methoxy groups on the pyrimidine ring likely reduces its binding affinity compared to the target compound .
  • Compound B: Features R = 3,4,5-trimethoxyphenyl and R₁ = 4-nitrophenyl.

Table 1: Herbicidal Activity of Selected Sulfonamide Derivatives

Compound Pyrimidine Substituents R₁ Group Herbicidal Activity (Rape) Herbicidal Activity (Barnyard Grass)
Target Compound 4,6-dimethoxy 4-(trifluoromethyl)phenyl Not reported Not reported
Compound A None 4-(trifluoromethyl)phenyl Moderate Weak
Compound B 3,4,5-trimethoxy 4-nitrophenyl High Weak
Structural Variants in Agrochemical Patents

lists pyrimidine-based agrochemicals with trifluoromethyl and sulfonamide motifs, though none share the exact substitution pattern of the target compound. Notable examples include:

  • N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide : This compound shares the trifluoromethyl group but replaces the pyrimidine core with a pyrazole. It is optimized for insecticidal activity, highlighting the role of heterocycle choice in target specificity .
  • Benzpyrimoxan : A pyrimidine ether insecticide with a trifluoromethoxy group. Its mode of action differs from sulfonamides, emphasizing the functional versatility of pyrimidine derivatives .

Table 2: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Application
Target Compound Pyrimidine 4,6-dimethoxy; 5-sulfonamide 363.32 Herbicide (inferred)
5-Bromo Analog Pyrimidine 5-bromo; 2-benzyloxy 363.14 Synthetic intermediate
Patent Compound Pyrazole Trifluoromethyl; pentafluoroethyl 528.7 Insecticide
Mechanistic and Functional Insights
  • The target compound’s dimethoxy groups likely enhance electron density on the pyrimidine ring, improving interactions with biological targets like enzymes or receptors. This contrasts with halogenated analogs (e.g., 5-bromo in ), which prioritize steric effects over electronic modulation.
  • Trifluoromethyl groups are recurrent in agrochemicals () due to their resistance to metabolic degradation. The target compound’s trifluoromethylphenyl group may confer similar stability advantages .

Biological Activity

4,6-Dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide is a chemical compound with the molecular formula C13_{13}H12_{12}F3_3N3_3O4_4S. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrimidine ring and trifluoromethyl group, suggest significant interactions with biological targets.

  • Molecular Formula: C13_{13}H12_{12}F3_3N3_3O4_4S
  • Molecular Weight: 363.32 g/mol
  • CAS Number: 861208-73-3

The compound is characterized by its methoxy substitutions and a sulfonamide group, which are crucial for its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. These interactions can modulate enzyme activities and influence various biological pathways. The trifluoromethyl group enhances binding affinity to target proteins due to its electron-withdrawing properties, facilitating stronger interactions through hydrogen bonding and pi-stacking effects with aromatic residues in proteins .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits bacterial growth, suggesting potential applications in treating bacterial infections. The specific mechanisms may involve interference with bacterial enzyme systems or disruption of cell wall synthesis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving cell lines such as MCF-7 (breast cancer) have demonstrated cytotoxic effects, with IC50_{50} values indicating effective concentrations for inhibiting cell proliferation. The presence of the trifluoromethyl group is believed to enhance the compound's potency against cancer cells by promoting apoptosis and inhibiting cell cycle progression .

Enzyme Inhibition

Further investigations have revealed that this compound acts as an inhibitor of key enzymes involved in various metabolic pathways. For example:

  • Cholinesterases (AChE and BChE): The compound showed moderate inhibition against acetylcholinesterase (AChE), with an IC50_{50} value of approximately 10.4 μM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Cyclooxygenase-2 (COX-2): Inhibition of COX-2 suggests anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar pyrimidine derivatives:

Compound NameStructureBiological Activity
4,6-Dimethoxy-N-phenyl-5-pyrimidinesulfonamideStructureModerate antimicrobial activity
4,6-Dimethoxy-N-[4-(methyl)phenyl]-5-pyrimidinesulfonamideStructureLower anticancer activity than the trifluoromethyl variant
4,6-Dimethoxy-N-[4-(chloromethyl)phenyl]-5-pyrimidinesulfonamideStructureSimilar enzyme inhibition profile

The presence of the trifluoromethyl group significantly enhances both the chemical stability and biological efficacy of the compound compared to other derivatives.

Case Studies

  • Anticancer Efficacy Study: A study conducted on MCF-7 cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The study highlighted the compound's potential as a lead molecule for developing new anticancer therapies .
  • Enzyme Inhibition Study: Kinetic studies demonstrated that this compound effectively inhibited AChE and BChE activities at low micromolar concentrations. The docking studies provided insights into the binding interactions between the compound and the active site of these enzymes, confirming its potential use in Alzheimer's disease management .

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